(4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF
Description
(4-(Trifluoromethyl)phenyl)zinc bromide is an organozinc reagent widely employed in cross-coupling reactions, such as Negishi couplings, due to its compatibility with diverse functional groups and moderate reactivity. Supplied as a 0.50 M solution in tetrahydrofuran (THF), it offers stability under inert conditions (argon) and is commonly used for introducing the electron-deficient 4-(trifluoromethyl)phenyl moiety into organic frameworks . The trifluoromethyl (–CF₃) group is a strong electron-withdrawing substituent, which enhances the electrophilicity of the aromatic ring while stabilizing the zinc reagent against decomposition . THF, a polar aprotic solvent, ensures solubility and facilitates transmetallation in catalytic cycles .
Properties
IUPAC Name |
bromozinc(1+);trifluoromethylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3.BrH.Zn/c8-7(9,10)6-4-2-1-3-5-6;;/h2-5H;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZYUXHHCTXHDM-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=[C-]1)C(F)(F)F.[Zn+]Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-(Trifluoromethyl)phenyl)zinc bromide can be synthesized through the reaction of 4-bromobenzotrifluoride with zinc in the presence of a suitable catalyst. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The use of tetrahydrofuran (THF) as a solvent helps in stabilizing the organozinc compound .
Industrial Production Methods: In industrial settings, the production of (4-(Trifluoromethyl)phenyl)zinc bromide involves large-scale reactors with precise control over temperature and pressure. The process ensures high yield and purity of the compound, which is essential for its application in various chemical syntheses .
Chemical Reactions Analysis
Types of Reactions: (4-(Trifluoromethyl)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. It can also participate in oxidative addition and reductive elimination processes .
Common Reagents and Conditions: Common reagents used with (4-(Trifluoromethyl)phenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling reactions. The reactions are typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Major Products: The major products formed from reactions involving (4-(Trifluoromethyl)phenyl)zinc bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(4-(Trifluoromethyl)phenyl)zinc bromide, 0.50 M in THF, is an organozinc compound used in organic synthesis and material science. It is similar in structure to (2-(Trifluoromethyl)phenyl)zinc bromide, and is utilized for similar cross-coupling reactions. The trifluoromethyl group attached to the phenyl ring gives it unique electronic properties, enhancing its reactivity in various applications.
Influence of the Trifluoromethyl Group
The trifluoromethyl group ((CF3)) on the (4-(Trifluoromethyl)phenyl) moiety acts as an electron-withdrawing substituent, influencing the reactivity of the zinc atom and potentially affecting the reaction yield or product selectivity depending on the reaction conditions. The electronic effects of the trifluoromethyl group significantly influence reaction rates and mechanisms.
Structural Similarity
Several compounds share structural similarities with (4-(trifluoromethyl)phenyl)zinc bromide.
| Compound Name | Unique Features |
|---|---|
| (2-(Trifluoromethyl)phenyl)zinc bromide | Utilized for similar cross-coupling reactions |
| (3-Fluoro-2-(trifluoromethyl)phenyl)zinc bromide | Exhibits different reactivity patterns due to the position of fluorine |
| (2,5-Bis(trifluoromethyl)phenyl)zinc bromide | Greater steric hindrance may affect its reactivity |
Mechanism of Action
The mechanism of action of (4-(Trifluoromethyl)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate that can undergo various transformations. The trifluoromethyl group enhances the reactivity of the phenyl ring, allowing for efficient cross-coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used .
Comparison with Similar Compounds
Structural and Electronic Comparisons
A. Arylzinc Bromides with Different Substituents
- Electronic Effects : The para-CF₃ group in (4-(trifluoromethyl)phenyl)zinc bromide reduces nucleophilicity compared to alkyl or less electron-deficient arylzinc reagents but enhances stability and selectivity in coupling with aryl halides .
- Steric Effects : Ortho-substituted analogs (e.g., 2-(trifluoromethyl)phenyl) exhibit reduced reactivity due to steric hindrance, limiting their utility in bulky substrates .
B. Grignard Reagents (Magnesium-Based)
- Reactivity vs. Stability : Grignard reagents (e.g., 4-chlorophenylmagnesium bromide) are more reactive but less tolerant of electrophilic functional groups, whereas zinc reagents enable couplings with substrates containing sensitive groups (e.g., nitro, carbonyl) .
- Solvent Compatibility : Both classes use THF, but zinc reagents are also compatible with 2-methyl-THF, which offers higher boiling points for elevated-temperature reactions .
Handling and Commercial Availability
- Storage: (4-(Trifluoromethyl)phenyl)zinc bromide is packaged under argon to prevent hydrolysis, similar to other air-sensitive organometallics .
- Cost : Priced at ~$450/25 mL, it is costlier than alkylzinc bromides (e.g., butylzinc bromide at ~$300/50 mL) due to the specialized CF₃ substituent .
Biological Activity
(4-(Trifluoromethyl)phenyl)zinc bromide, often abbreviated as TMZnBr, is an organozinc compound notable for its trifluoromethyl group, which imparts unique electronic properties that enhance its reactivity in organic synthesis. This compound has garnered attention not only for its synthetic utility but also for its potential biological activities, particularly in the development of pharmaceuticals.
TMZnBr is synthesized through the reaction of 4-(trifluoromethyl)phenyl bromide with zinc in tetrahydrofuran (THF). The trifluoromethyl group enhances the compound's electron-withdrawing characteristics, making it a valuable building block in the synthesis of biologically active molecules.
Biological Activity Overview
The biological activity of TMZnBr is primarily linked to its role as a precursor in the synthesis of various biologically active compounds. The trifluoromethyl group is known to influence pharmacokinetics and pharmacodynamics, often improving metabolic stability and bioavailability of drugs derived from TMZnBr.
Key Applications
- Cardiovascular Diseases : Compounds synthesized using TMZnBr have been investigated for their potential therapeutic effects on cardiovascular diseases.
- Cancer Treatment : Research indicates that derivatives of TMZnBr may exhibit cytotoxicity against cancer cell lines, suggesting a role in cancer therapeutics.
- Antimicrobial Activity : Some derivatives have shown effectiveness against antibiotic-resistant bacteria, making them promising candidates for new antimicrobial agents.
Case Study 1: Antimicrobial Properties
A study focused on N-(trifluoromethyl)phenyl substituted pyrazole derivatives revealed significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis. These compounds demonstrated low toxicity to human cells and were more effective than traditional antibiotics like vancomycin .
Case Study 2: Cytotoxicity Evaluation
Research evaluating the cytotoxic effects of compounds derived from TMZnBr showed promising results against breast cancer cell lines (MCF-7). The studies utilized molecular docking to elucidate the interactions between these compounds and their biological targets .
The mechanisms underlying the biological activities of TMZnBr-derived compounds are multifaceted:
- Nucleophilic Addition Reactions : TMZnBr reacts with various electrophiles, facilitating the incorporation of the trifluoromethyl group into target molecules.
- Hydrogen Bonding Interactions : The strong electron-withdrawing nature of the trifluoromethyl group enhances hydrogen bonding interactions with enzyme targets, contributing to increased biological activity .
- Inhibition Studies : Compounds derived from TMZnBr have been shown to inhibit key enzymes involved in inflammatory processes, such as COX-2 and lipoxygenases .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (2-(Trifluoromethyl)phenyl)zinc bromide | Organozinc Compound | Different position of trifluoromethyl group |
| (4-(Trifluoromethoxy)phenyl)zinc bromide | Organozinc Compound | Contains a methoxy group instead |
| Trifluoromethyltrimethylsilane | Trifluoromethylating Agent | Used for nucleophilic trifluoromethylation |
The table above highlights some related organozinc compounds, illustrating how variations in substitution patterns can affect reactivity and biological activity.
Q & A
Q. How should (4-(Trifluoromethyl)phenyl)zinc bromide be stored and handled to maintain stability?
The compound is highly moisture- and oxygen-sensitive. Store under inert gas (argon or nitrogen) at room temperature in tightly sealed AcroSeal™ glass bottles. Before use, purge the reaction vessel with inert gas and pre-dry solvents (e.g., THF) over molecular sieves. Handling should occur in a glovebox or using Schlenk-line techniques to avoid decomposition. Quench residual reagent with isopropanol or ethanol under controlled conditions .
Q. What is the synthetic route for preparing (4-(Trifluoromethyl)phenyl)zinc bromide in THF?
While direct synthesis details are not explicitly documented, analogous organozinc reagents are typically prepared via transmetallation. For example:
Q. Which reaction types commonly employ (4-(Trifluoromethyl)phenyl)zinc bromide?
The compound is used in Negishi cross-couplings with palladium catalysts (e.g., Pd(PPh₃)₄) to introduce the 4-(trifluoromethyl)phenyl group into aromatic systems. It also participates in conjugate additions to α,β-unsaturated carbonyls. The trifluoromethyl group enhances lipophilicity and metabolic stability in pharmaceutical intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of (4-(Trifluoromethyl)phenyl)zinc bromide in cross-coupling reactions?
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The zinc reagent transfers the aryl group to palladium, forming a Pd-aryl intermediate, which undergoes oxidative addition with an aryl/alkyl halide. Density functional theory (DFT) studies suggest the trifluoromethyl group’s electron-withdrawing nature accelerates transmetallation by polarizing the C–Zn bond .
Q. How does solvent choice (e.g., THF vs. 2-MeTHF) impact the stability and reactivity of this reagent?
THF stabilizes the reagent via coordination to zinc, but its low boiling point (66°C) limits high-temperature reactions. 2-MeTHF (b.p. 80°C) offers higher thermal stability and reduced peroxide formation. Comparative studies show 2-MeTHF improves yields in couplings requiring prolonged heating (e.g., 24 hours at 60°C) .
Q. What analytical methods validate the purity and concentration of (4-(Trifluoromethyl)phenyl)zinc bromide solutions?
Q. How can researchers troubleshoot low yields in Negishi couplings involving this reagent?
Common issues and solutions:
Q. What computational tools model the electronic effects of the trifluoromethyl group in reaction pathways?
DFT calculations (e.g., Gaussian 16) using B3LYP/6-31G(d) basis sets predict charge distribution and transition states. The trifluoromethyl group’s -I effect lowers the LUMO energy of intermediates, facilitating nucleophilic attack. Molecular dynamics simulations further assess solvation effects in THF .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
